

5-bromo-3-nitro-1H-1,2,4-triazole chemical properties

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Compound of Interest

Compound Name: **5-bromo-3-nitro-1H-1,2,4-triazole**

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An In-Depth Technical Guide to the Chemical Properties and Applications of **5-bromo-3-nitro-1H-1,2,4-triazole**

Introduction

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and materials chemistry.^[1] ^[2]^[3]^[4] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in numerous pharmaceuticals, including widely used antifungal and anticancer agents.^[2]^[3]^[5] Its stability, hydrogen bonding capabilities, and dipole character allow for potent and selective interactions with biological targets.^[3] In materials science, the high nitrogen content of the triazole core contributes to a high positive heat of formation, making it a valuable framework for the development of advanced energetic materials.^[1]

This guide focuses on **5-bromo-3-nitro-1H-1,2,4-triazole** (BNT), a highly functionalized and versatile synthetic intermediate. The molecule's utility stems from the unique interplay of its three principal components: the stable 1,2,4-triazole backbone, a strongly electron-withdrawing nitro group, and a strategically positioned, reactive bromine atom. The nitro group profoundly influences the electronic character of the ring, activating it towards specific chemical transformations. The bromine atom serves as an excellent leaving group, opening a gateway for the synthesis of a vast array of derivatives.

For researchers, scientists, and drug development professionals, a thorough understanding of BNT's chemical properties is paramount for leveraging its synthetic potential. This document provides a comprehensive overview of its physicochemical properties, synthesis, spectral

characteristics, core reactivity, and key applications, with a focus on the mechanistic principles that govern its chemical behavior.

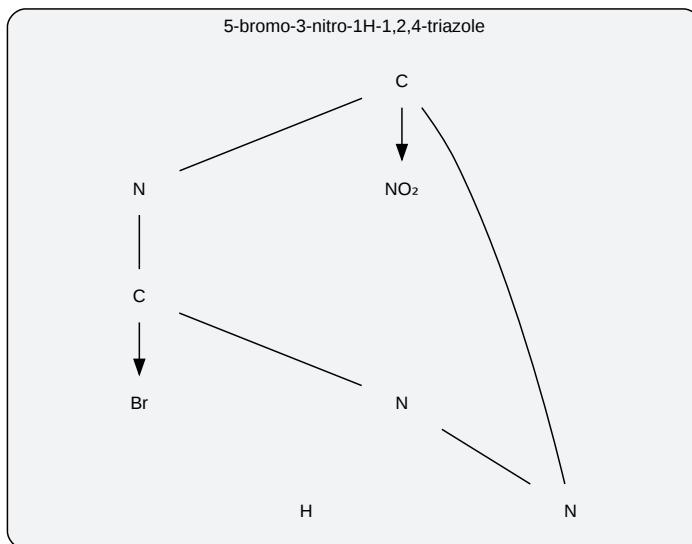
Physicochemical and Structural Properties

5-bromo-3-nitro-1H-1,2,4-triazole is a crystalline solid at room temperature.^[6] Its core properties are summarized in the table below. The presence of both a hydrogen bond donor (the N-H group) and acceptor sites, along with the polar nitro group, influences its solubility and crystalline structure.

Property	Value	References
Molecular Formula	C ₂ HBrN ₄ O ₂	[7] [8] [9]
Molecular Weight	192.96 g/mol	[7] [8] [9]
CAS Number	24807-56-5	[9]
Appearance	Crystalline Powder / Dark Yellow Powder	[6] [10]
Melting Point	155-159 °C	[6] [8]
Synonyms	3-bromo-5-nitro-1H-1,2,4-triazole	[11]

Molecular Structure

The structure of **5-bromo-3-nitro-1H-1,2,4-triazole** is defined by the triazole ring with a bromine atom at the C5 position and a nitro group at the C3 position.



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Caption: Chemical structure of **5-bromo-3-nitro-1H-1,2,4-triazole**.

Synthesis and Purification

BNT is a synthetic intermediate, meaning it is typically prepared from other readily available starting materials. A common synthetic route involves the nitration of a corresponding bromo-triazole precursor. While specific, detailed preparations of the parent compound are proprietary or embedded within broader synthetic schemes, the following protocol for a related N-alkylation demonstrates the fundamental principles of handling and reacting this class of compounds.

Experimental Protocol: N-Methylation of 3-bromo-5-nitro-1H-1,2,4-triazole

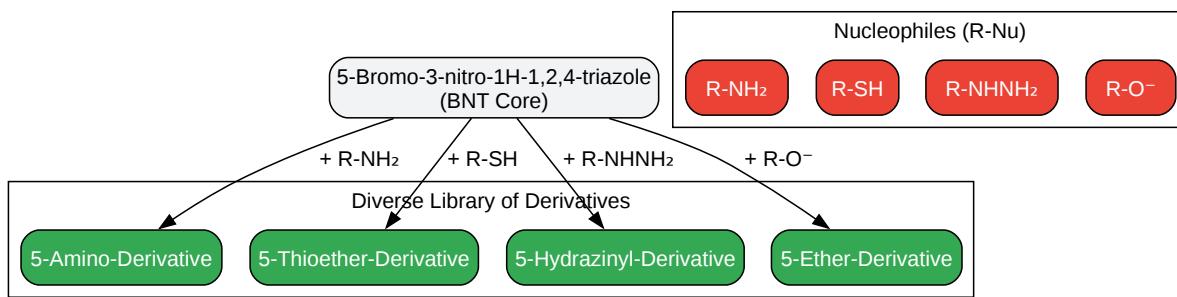
This protocol describes the synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole from the parent compound, illustrating a typical reaction involving the triazole's N-H group.[\[11\]](#)

Objective: To alkylate the N1 position of the triazole ring. The causality behind this choice is that N-alkylation can significantly alter the compound's solubility, metabolic stability, and biological activity, which is a key strategy in drug development.

Methodology:

- Deprotonation: A solution of 3-bromo-5-nitro-1H-1,2,4-triazole (13.1 g) in acetone (100 ml) is cooled to 0°C. A 10% sodium hydroxide solution (30 ml) is added.
 - Causality: The sodium hydroxide acts as a base to deprotonate the acidic N-H proton of the triazole ring, forming the corresponding triazolate anion. This anion is a much stronger nucleophile than the neutral parent compound, which is essential for the subsequent alkylation step. Acetone is chosen as a solvent due to its ability to dissolve the starting material and its suitable boiling point.
- Alkylation: Dimethyl sulphate (9.5 g) is added to the cooled solution.
 - Causality: Dimethyl sulphate is a potent and efficient methylating agent. The nucleophilic triazolate anion attacks the electrophilic methyl group of dimethyl sulphate in an S_N2 reaction, forming the N-methylated product.
- Reaction Progression: The mixture is stirred for 18 hours at room temperature to allow the reaction to proceed to completion.
- Workup and Extraction: The mixture is concentrated in vacuo to remove the acetone. The residue is diluted with water and extracted with ethyl acetate.
 - Causality: This is a standard aqueous workup. The desired organic product is more soluble in ethyl acetate than in water, allowing it to be separated from inorganic salts (like sodium sulfate) and any remaining aqueous-soluble reagents.
- Purification: The combined ethyl acetate extracts are washed sequentially with 2N sodium hydroxide solution and water, then evaporated in vacuo.
 - Causality: The wash with NaOH removes any unreacted acidic starting material. The water wash removes any residual salts.
- Recrystallization: The resulting solid is recrystallized from a mixture of ethyl acetate and cyclohexane to yield the pure title compound (6.0 g).
 - Causality: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent system (ethyl acetate/cyclohexane) is critical; the product should be

soluble in the hot solvent mixture but sparingly soluble when cooled, allowing for the formation of pure crystals while impurities remain in the solution.



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